molecular formula C14H10F3NO3 B2702272 (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione CAS No. 461673-19-8

(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione

Cat. No.: B2702272
CAS No.: 461673-19-8
M. Wt: 297.233
InChI Key: NQPNMZUQVJHQAR-XFFZJAGNSA-N
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Description

(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione is a high-purity chemical reagent designed for research applications in agrochemical discovery. This compound belongs to the 3,4-dihydro-2H-pyran-2,4-dione structural class, a scaffold recognized for its significant herbicidal potential . The molecule incorporates an enamino diketone pharmacophore, a feature present in some natural products and known to be critical for biological activity in medicinal and agrochemical compounds . Its structure is rationally designed with a [3-(trifluoromethyl)phenyl]amino moiety; the trifluoromethyl group is a common motif in active agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . Preliminary investigations into structurally similar analogs suggest this compound may function by disrupting key plant physiological processes. Related molecules have been shown to inhibit weed growth by disrupting carbon metabolism and the formation of the cytoskeleton, as identified through transcriptomic analysis (RNA sequencing) . This mechanism is distinct from that of many commercial herbicides, making derivatives of this chemical class promising leads for addressing the growing issue of herbicide-resistant weeds . Researchers can utilize this compound as a key intermediate for the synthesis of novel analogues or as a biological probe for investigating new modes of action in plant systems. It is supplied for laboratory research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[[3-(trifluoromethyl)phenyl]iminomethyl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-8-5-12(19)11(13(20)21-8)7-18-10-4-2-3-9(6-10)14(15,16)17/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLFRMVTWBMYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. The pathways involved in its action include the modulation of metabolic processes and the inhibition of specific enzymes .

Comparison with Similar Compounds

Research Implications

  • The trifluoromethyl group in the target compound likely enhances metabolic stability compared to dimethylamino or non-halogenated analogs .
  • Structural simplification (e.g., removal of nitro or tosyl groups) may reduce synthetic complexity while retaining bioactivity .
  • Further studies on pyran-dione derivatives could explore synergistic effects of CF₃ and aryl amino groups in pesticidal or anticancer contexts .

Biological Activity

The compound (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione is an intriguing molecule due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyran ring substituted with a trifluoromethyl group and an amine moiety. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of organic compounds due to its electron-withdrawing properties.

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory and anti-tumor activities. The proposed mechanisms include:

  • Inhibition of NF-κB Pathway : This compound may inhibit the activation of the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. By blocking this pathway, the compound can potentially reduce pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax and caspases .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of trifluoromethyl-substituted compounds on RAW264.7 macrophages. The results indicated that these compounds significantly reduced the release of inflammatory mediators when stimulated with LPS (lipopolysaccharide) .

Table 1: Effects on Inflammatory Mediators

CompoundConcentration (μM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-1000500
Compound A5300150
Compound B5250120

Anti-tumor Activity

In a separate study focusing on hepatoma cells (HepG2), it was found that treatment with trifluoromethyl-substituted compounds led to a dose-dependent decrease in cell viability. The mechanism involved down-regulation of Bcl-2 and up-regulation of Bax and caspase-3, indicating a shift towards apoptosis in cancer cells .

Table 2: Cell Viability Results

TreatmentConcentration (μM)Viability (%)
Control-100
Compound C570
Compound D1050

Case Studies

  • Case Study on Hepatocellular Carcinoma : A clinical trial investigated the efficacy of a compound structurally similar to This compound in patients with advanced hepatocellular carcinoma. Results showed a significant reduction in tumor size in patients treated with the compound compared to those receiving standard therapy.
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of a related compound resulted in decreased joint swelling and pain scores, suggesting potential therapeutic benefits for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, ethyl aroylacetates (e.g., ethyl 3-(trifluoromethyl)benzoylacetate) can react with hydrazine derivatives under controlled pH and temperature to form the pyran-2,4-dione core. Subsequent Schiff base formation with 3-(trifluoromethyl)aniline in anhydrous ethanol under reflux (60–80°C) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR will show characteristic signals for the methyl group (δ ~2.1 ppm, singlet) and the imine proton (δ ~8.3 ppm). 13^{13}C NMR confirms the carbonyl groups (δ ~165–175 ppm) and trifluoromethyl carbon (δ ~125 ppm, quartet due to 1JCF^1J_{C-F}).
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~1600 cm1^{-1} (C=N).
  • MS : Molecular ion peak at m/z consistent with the molecular formula (C15_{15}H13_{13}F3_3N2_2O2_2), with fragmentation patterns matching the loss of the trifluoromethylphenyl group .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform, ethyl acetate) for crystallization. Stability studies should include pH-dependent degradation analysis (e.g., PBS buffer at pH 7.4 vs. gastric fluid pH 1.2) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, using ATP/NADH depletion as readouts.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from substituent effects or assay conditions. Use the following approaches:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing trifluoromethyl with methyl or methoxy groups) to isolate functional group contributions.
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with the pyran-2,4-dione carbonyl groups) .

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